N-(3-chloro-4-fluorophenyl)-2-methylbenzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process can also be enhanced using advanced techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced products.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar structural features but different biological activity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a chloro and fluoro substituent, used in antibacterial research.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro groups makes it a versatile compound for various applications, particularly in medicinal chemistry where these substituents can enhance the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEGANVGIXQNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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